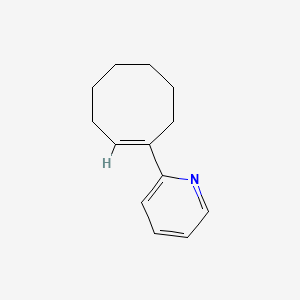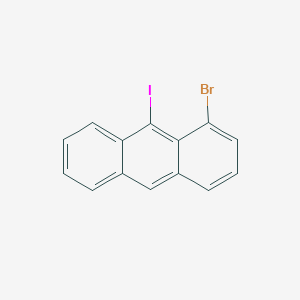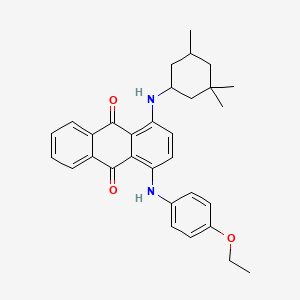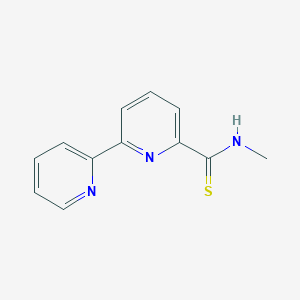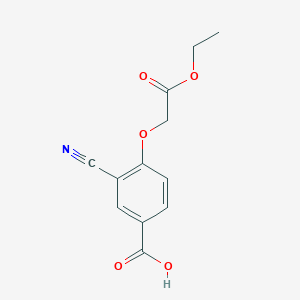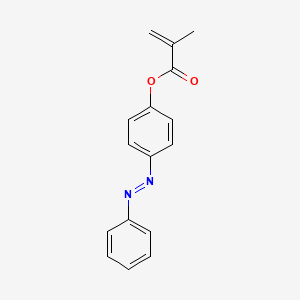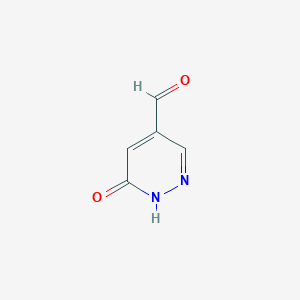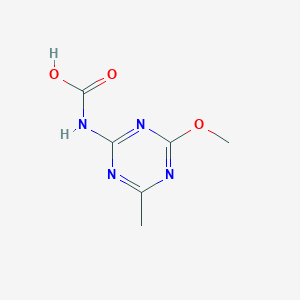
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the fourth position, a methyl group at the sixth position, and a carbamic acid group at the second position of the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid typically involves the reaction of 4-methoxy-6-methyl-1,3,5-triazine with an appropriate carbamoylating agent. One common method is the reaction of 4-methoxy-6-methyl-1,3,5-triazine with isocyanates under controlled conditions to form the desired carbamic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines.
Aplicaciones Científicas De Investigación
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxy-6-methyl-1,3,5-triazine): Lacks the carbamic acid group.
(4-Methoxy-1,3,5-triazin-2-yl)carbamic acid: Lacks the methyl group at the sixth position.
(6-Methyl-1,3,5-triazin-2-yl)carbamic acid: Lacks the methoxy group at the fourth position.
Uniqueness
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid is unique due to the specific combination of functional groups on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H8N4O3 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid |
InChI |
InChI=1S/C6H8N4O3/c1-3-7-4(10-6(11)12)9-5(8-3)13-2/h1-2H3,(H,11,12)(H,7,8,9,10) |
Clave InChI |
WEAHDCKRWCXVPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)OC)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


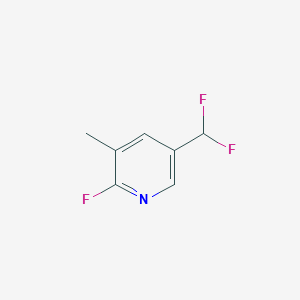
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)



